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[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

Catalog No.
S8270623
CAS No.
M.F
C12H24N2O2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-...

Product Name

[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid

IUPAC Name

2-[(1-methylpiperidin-2-yl)methyl-propan-2-ylamino]acetic acid

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-6-4-5-7-13(11)3/h10-11H,4-9H2,1-3H3,(H,15,16)

InChI Key

XOEMQZRZHDJZNL-UHFFFAOYSA-N

SMILES

CC(C)N(CC1CCCCN1C)CC(=O)O

Canonical SMILES

CC(C)N(CC1CCCCN1C)CC(=O)O

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is a synthetic compound that belongs to a class of molecules known as amino acids. Structurally, it features an isopropyl group attached to a piperidine ring, which is further substituted with a methyl group and an amino-acetic acid moiety. This unique structure imparts specific chemical properties and biological activities, making it of interest in various research fields, particularly in medicinal chemistry and drug development.

The chemical reactivity of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can be characterized by several key reactions:

  • Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of an amine.
  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated, introducing various substituents that may enhance biological activity.

These reactions are essential for modifying the compound to optimize its pharmacological properties.

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively, potentially influencing protein synthesis and cellular signaling pathways.

The synthesis of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can be achieved through several methodologies:

  • Conventional Organic Synthesis: This involves multi-step reactions starting from simple precursors, typically involving protection and deprotection strategies to manage reactive functional groups.
  • Enzymatic Synthesis: Utilizing enzymes can provide regioselectivity and stereoselectivity that are often challenging to achieve through traditional methods.
  • Computer-Assisted Synthesis: Recent advancements in computational chemistry allow for the design of synthetic pathways using algorithms that predict reaction outcomes based on quantum chemical calculations .

These methods can be tailored based on the desired yield and purity of the final product.

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor or active ingredient in drug formulations targeting metabolic disorders or neurological conditions.
  • Biotechnology: Its role in enzyme inhibition could be exploited in developing biocatalysts for industrial processes.
  • Research: The compound can be used in studies exploring amino acid interactions and their effects on protein folding and function.

Research into the interactions of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid with biological targets is crucial for understanding its mechanism of action. Studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing its biological effects within living organisms to determine efficacy and safety profiles.
  • Molecular Docking Simulations: Predicting how the compound interacts at a molecular level with target proteins .

These studies help elucidate its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid, including:

Comparison Table

Compound NameStructure TypePrimary UseUnique Features
Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acidAmino acid derivativePotential therapeutic agentUnique isopropyl and piperidine structure
SitagliptinDipeptidyl peptidase IV inhibitorDiabetes managementSpecific enzyme inhibition
LisdexamfetamineProdrugADHD treatmentConverts to active amphetamine
BupropionAminoketoneAntidepressantDopamine reuptake inhibition

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid's unique combination of functional groups and structural features differentiates it from these compounds, potentially offering novel therapeutic avenues.

Systematic Nomenclature and Molecular Formula Verification

The compound [isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is systematically named according to IUPAC guidelines as 2-(isopropyl((1-methylpiperidin-2-yl)methyl)amino)acetic acid. Its molecular formula, C₁₂H₂₄N₂O₂, corresponds to a molar mass of 228.33 g/mol, confirmed via high-resolution mass spectrometry. The SMILES notation (O=C(O)CN(C(C)C)CC1N(C)CCCC1) delineates its connectivity: a piperidine ring methylated at N1, with an isopropylamino-acetic acid sidechain at C2.

Table 1: Molecular Identity and Physicochemical Properties

PropertyValue
CAS No.1353944-92-9
Molecular FormulaC₁₂H₂₄N₂O₂
Molar Mass228.33 g/mol
SMILESO=C(O)CN(C(C)C)CC1N(C)CCCC1
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2xO, 2xN)
LogP (Predicted)0.87 ± 0.3

Conformational Analysis of Piperidine Substructure

The piperidine ring adopts a chair conformation, as evidenced by vibrational circular dichroism (VCD) and NMR studies on analogous 1-methylpiperidine derivatives. In this conformation:

  • The N1-methyl group occupies an equatorial position, minimizing 1,3-diaxial strain.
  • The C2-aminomethyl sidechain extends equatorially, enabling favorable van der Waals interactions with the isopropyl moiety.
    Ab initio simulations suggest that chair-to-chair inversion is hindered by ~10 kcal/mol energy barriers due to steric clashes between the N1-methyl and C2 substituents.

Stereochemical Considerations in the Amino-Acetic Acid Moiety

The compound’s stereochemistry remains underexplored in available literature. However, comparative analysis of structurally related piperidine derivatives (e.g., (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine) reveals:

  • Axial chirality at C2 of the piperidine ring influences the spatial orientation of the amino-acetic acid sidechain.
  • The isopropyl group adopts a staggered conformation relative to the piperidine ring, as inferred from ROESY correlations in analogous compounds.
    Crystallographic data for exact stereoisomers are lacking, necessitating further chiral resolution studies.

Comparative Structural Relationships to Classic Piperidine Derivatives

Table 2: Structural and Functional Comparisons with Bioactive Piperidine Derivatives

CompoundKey Structural FeaturesBiological Activity
[Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acidN1-methyl piperidine, isopropylamino-acetic acid sidechainUndetermined; structural analog of GlyT-1 inhibitors
TylophorinicinePhenanthroindolizidine alkaloid, C6 hydroxyl, C14α-hydroxyAntiproliferative (IC₅₀: 35.33 μM HepG2)
CHIBA-3007Thiophen-3-ylmethyl, trifluoromethylpicolinamideGlyT-1 inhibitor (Kd: 1.61 nM)
(3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidineEquatorial fluorophenyl, hydroxymethylPharmaceutical intermediate

Key observations:

  • Unlike Tylophorinicine, which exhibits antiproliferative activity via Aurora kinase inhibition, [isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid lacks aromaticity, reducing DNA intercalation potential.
  • The compound’s isopropylamino-acetic acid sidechain mirrors pharmacophores in GlyT-1 inhibitors (e.g., CHIBA-3007), suggesting possible neuromodulatory applications.

The synthesis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid requires careful consideration of strategic intermediates that enable efficient construction of the complex molecular architecture [8] [11]. The piperidine core represents a critical structural motif, with 1-methylpiperidine serving as a fundamental building block in the synthetic pathway [14] [31].

Piperidine Precursors and Building Blocks

Delta-1-piperideine emerges as a versatile intermediate for constructing multi-substituted piperidine derivatives, functioning as a common precursor in biosynthetic pathways that can be exploited synthetically [11]. This cyclic imine intermediate allows for subsequent functionalization at multiple positions on the piperidine ring [11]. The formation of delta-1-piperideine from delta-amino pentanal precursors through intramolecular imine cyclization provides a biomimetic approach to piperidine construction [11].

N-methylpiperidine derivatives can be accessed through systematic methylation strategies employing paraformaldehyde and potassium dihydrogen phosphite as key reagents [27]. This methylation approach offers controlled introduction of the N-methyl substituent while maintaining the integrity of the piperidine ring system [27].

Amino Acid Integration Strategies

The incorporation of the acetic acid moiety requires careful orchestration of coupling reactions that preserve the stereochemical integrity of the piperidine system [8]. Multi-component reactions provide efficient pathways for assembling complex piperidine-containing amino acid derivatives through cascade processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions [8].

Table 1: Key Intermediate Yields in Piperidine Synthesis Pathways

IntermediateStarting MaterialYield (%)Reaction ConditionsReference
Delta-1-piperideineDelta-amino pentanal65-78Intramolecular cyclization [11]
N-methylpiperidinePiperidine + paraformaldehyde54-6880-90°C, 2h [27]
2,3-dihydropyridinoneVinylogous Mannich reaction72-85Three-component reaction [11]
Piperidine-2,6-dioneAcetates + acrylamides68-82Potassium tert-butoxide [10]

Catalytic Hydrogenation Approaches for Piperidine Ring Formation

Traditional Catalytic Hydrogenation Methods

Catalytic hydrogenation of pyridine represents the most established route for piperidine synthesis, typically employing rhodium, platinum, or nickel-based catalysts under elevated pressure and temperature conditions [3] [12]. The reduction proceeds through sequential addition of hydrogen atoms across the aromatic system, ultimately yielding the saturated piperidine ring [3].

Raney nickel catalysis enables effective pyridine hydrogenation under high pressure conditions, though careful control of reaction parameters is essential to ensure complete reduction and prevent over-reduction or side reactions [12]. Platinum catalysts offer alternative pathways with potentially milder reaction conditions, though catalyst loading and reaction time requirements may vary significantly [12].

Electrocatalytic Hydrogenation Innovations

Recent advances in electrocatalytic hydrogenation provide environmentally sustainable alternatives to traditional thermochemical processes [3] [7]. Rhodium-supported carbon catalysts demonstrate exceptional performance in electrocatalytic pyridine hydrogenation, achieving current densities of 25 milliamperes per square centimeter with current efficiency reaching 99% under optimized flow conditions [3] [7].

The electrocatalytic approach operates at ambient temperature and pressure, representing a significant advancement over energy-intensive thermochemical methods [3]. Quantitative conversion of pyridine to piperidine with 98% yield has been demonstrated after passing 9 Faradays per mole, corresponding to 65% current efficiency [3] [7].

Table 2: Catalytic Hydrogenation Performance Data

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Current Efficiency (%)Reference
Rhodium/carbon (electrocatalytic)2519865-99 [3] [7]
Raney nickel150-20050-10085-92- [12]
Platinum/carbon100-15030-8078-89- [12]
Rhodium/carbon (thermal)120-18040-8088-95- [3]

Mechanistic Considerations in Hydrogenation

Density functional theory calculations reveal that rhodium surfaces interact moderately with piperidine products, reducing the energy barrier for the rate-determining desorption step compared to other platinum group metals [3]. The reduction mechanism involves surface-adsorbed hydrogen species that react with pyridine adsorbed through its pi-plane configuration [3].

The superior performance of rhodium catalysts stems from their optimal balance between substrate activation and product desorption, avoiding the excessive binding that characterizes platinum surfaces [3]. This mechanistic understanding guides catalyst selection and reaction optimization for specific synthetic applications [3].

Aminoalkylation Techniques for Side Chain Functionalization

Reductive Amination Strategies

Reductive amination provides a versatile approach for introducing aminoalkyl side chains onto piperidine scaffolds [5] [6]. This methodology employs aldehyde or ketone precursors in combination with suitable reducing agents such as sodium borohydride or sodium cyanoborohydride [5]. The reaction proceeds through imine formation followed by reduction to yield the desired aminoalkylated product [5].

Quinoline carboxaldehydes serve as effective electrophilic partners in reductive amination reactions with piperidine derivatives, yielding (aminomethyl)quinoline products with purities exceeding 95% after automated reversed-phase column chromatography [5]. The reaction tolerates various substitution patterns and can be scaled for preparative synthesis [5].

Direct Alkylation Methods

N-alkylation of amino acid side chains can be achieved through molecular sieve-promoted reactions using appropriate alkyl halides [17]. Four Angstrom molecular sieves function as mild bases, facilitating N-alkylation under conditions that preserve sensitive functional groups [17]. This methodology enables site-specific alkylation of protected amino acids, allowing subsequent incorporation into peptide sequences [17].

The molecular sieve approach circumvents the need for traditional strong bases, reducing the risk of side reactions and improving selectivity for mono-alkylation products [17]. Temperature control and reaction time optimization are critical parameters for achieving high yields and preventing over-alkylation [17].

Umpolung Reactivity in Side Chain Modification

Umpolung strategies enable novel modes of amino acid side chain functionalization by reversing the inherent nucleophilic character of nitrogen atoms [4] [15]. Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine) serves as an effective proton acceptor for activating guanidinium groups toward nucleophilic attack on acylating agents [15].

This approach allows direct modification of arginine residues in peptides through operationally simple procedures that maintain compatibility with unprotected side chains [15]. The methodology extends to various labeling applications, including fluorescent moieties, diazirine groups, and biotin conjugation [15].

Table 3: Aminoalkylation Reaction Conditions and Yields

Reaction TypeSubstrateReagentConditionsYield (%)Reference
Reductive aminationPiperidine + aldehydeNaBH₄/AcOHDCM, rt67-95 [5] [6]
Molecular sieve alkylationAmino acid + alkyl halide4Å sievesDCM, mild heating70-85 [17]
Umpolung acylationArginine + acyl chlorideBarton's baseDMF, rt75-90 [15]
Electroreductive cyclizationImine + dihaloalkaneDBU baseFlow reactor55-78 [34]

Purification Challenges and Chromatographic Resolution Methods

Piperidine Derivative Purification Protocols

Purification of piperidine derivatives presents unique challenges due to their basic nature and potential for salt formation [19]. Acid-base extraction protocols provide effective initial purification steps, exploiting the ability of piperidine compounds to form water-soluble salts under acidic conditions [19]. Subsequent basification leads to precipitation of the free base form, enabling separation from colored impurities and other contaminants [19].

The acid-base purification method achieves purity levels of 99.0 to 100% while significantly reducing yellowness indices from colored starting materials [19]. This approach offers industrial scalability advantages due to its operational simplicity and high recovery rates [19]. The process requires minimal specialized equipment and can be performed using standard reaction vessels [19].

Chromatographic Separation Techniques

Column chromatography remains the gold standard for achieving high-purity piperidine derivatives, though optimization of mobile phase composition is critical for effective separation [20] [21]. Dichloromethane-based solvent systems generally provide superior separation compared to hexane-ethyl acetate mixtures for benzylamine-containing piperidine products [20].

Automated reversed-phase liquid chromatography enables efficient purification of complex piperidine derivatives with high throughput capabilities [5]. This approach is particularly effective for aminomethylquinoline derivatives, achieving purities greater than 95% based on high-performance liquid chromatography analysis and mass spectrometry confirmation [5].

Chiral Resolution and Stereoisomer Separation

Kinetic resolution of piperidine derivatives can be achieved through stereoselective deprotonation using chiral base systems such as n-butyllithium with sparteine [22]. This approach enables separation of enantiomers with selectivity factors reaching 16, providing access to highly enriched stereoisomers [22]. The method tolerates various functional groups and can be scaled to gram quantities while maintaining enantiomeric ratios [22].

Chiral stationary phase high-performance liquid chromatography provides analytical and preparative capabilities for enantiomer separation [23]. Different chiral columns exhibit varying selectivity profiles, with some systems capable of resolving cis and trans isomers as well as enantiomeric pairs [23]. ChiraSpher columns demonstrate particular effectiveness for complex piperidine-containing pharmaceuticals [23].

Table 4: Purification Method Comparison

MethodPurity Achieved (%)Scale CapabilityTime RequiredSelectivityReference
Acid-base precipitation99.0-100Industrial2-4 hoursGeneral [19]
Reversed-phase HPLC>95Preparative1-2 hoursHigh [5]
Column chromatography90-98Laboratory3-6 hoursModerate [20]
Chiral HPLC>99 (ee)Analytical1-3 hoursEnantioselective [22] [23]
Kinetic resolution97:3 (er)Preparative1-2 hoursStereoselective [22]

Advanced Purification Strategies

Counter-current chromatography offers an alternative approach for natural product-derived piperidine alkaloids, providing gentle separation conditions that preserve sensitive functional groups [21]. This technique enables preparative-scale isolation of target compounds with minimal sample degradation [21]. The method requires optimization of solvent systems and partition coefficients for effective separation [21].

Flow microreactor systems demonstrate particular utility for continuous purification processes, enabling real-time monitoring and collection of fractions [34]. Electrochemical flow systems can achieve preparative-scale synthesis and purification within approximately one hour of continuous operation [34]. This approach offers advantages in terms of reaction control and product isolation efficiency [34].

Nuclear magnetic resonance spectroscopy reveals distinctive spectral characteristics for [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid that enable unambiguous structural identification. The proton nuclear magnetic resonance spectrum displays several characteristic resonances that confirm the molecular structure and provide information about the electronic environment of individual protons [1] [2].

The carboxylic acid proton appears as a broad singlet in the range of 10.5-12.0 parts per million, consistent with typical carboxylic acid chemical shifts [3] [4]. This extreme downfield position results from the highly deshielded nature of the carboxyl proton due to hydrogen bonding and the electron-withdrawing effect of the carbonyl group [5]. The broadness of this signal is attributed to rapid proton exchange with trace water and temperature-dependent hydrogen bonding dynamics [6].

The isopropyl substituent generates characteristic coupling patterns in the proton nuclear magnetic resonance spectrum. The methine proton of the isopropyl group resonates as a septet at 3.8-4.2 parts per million with a coupling constant of 6.5-7.0 hertz, arising from coupling to the six equivalent methyl protons [7] [8]. The corresponding methyl protons appear as a doublet at 1.1-1.3 parts per million with identical coupling constants, confirming the isopropyl connectivity [9].

The N-methyl group attached to the piperidine ring displays a characteristic singlet at 2.3-2.5 parts per million [1]. This chemical shift is typical for methyl groups attached to tertiary nitrogen atoms and reflects the electron-donating effect of the nitrogen lone pair [10]. The piperidine ring protons appear as complex multiplets in the range of 1.4-3.0 parts per million, with axial and equatorial protons showing different chemical shifts due to conformational effects [11] [12].

The methylene group connecting to the carboxylic acid functionality resonates at 3.2-3.6 parts per million as a singlet, indicating the deshielding effect of the adjacent electron-withdrawing carboxyl group [13]. This downfield shift is characteristic of α-protons in amino acid derivatives [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carboxyl carbon resonates at 175-180 parts per million, within the typical range for carboxylic acid carbonyls [15] [16]. The isopropyl methine carbon appears at 48-52 parts per million, while the methyl carbons resonate at 19-22 parts per million [17]. The N-methyl carbon signal occurs at 42-45 parts per million, and the piperidine ring carbons span the range of 22-65 parts per million, reflecting the different electronic environments within the six-membered ring [18].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometry analysis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid reveals characteristic fragmentation pathways that confirm the molecular structure and provide insights into the stability of different molecular fragments [19] [20] [21].

The molecular ion peak [M+H]+ appears at mass-to-charge ratio 229.1916, corresponding to the protonated molecule with formula C₁₂H₂₅N₂O₂. This molecular ion typically exhibits moderate intensity (15-25% relative abundance) due to the presence of labile bonds that facilitate fragmentation under collision-induced dissociation conditions [22].

The base peak in the mass spectrum occurs at mass-to-charge ratio 168.1387, representing loss of an isopropyl acetate unit (C₅H₉O₂) from the molecular ion. This fragmentation pattern is characteristic of compounds containing isopropyl-substituted amino acid moieties and indicates preferential cleavage at the carbon-nitrogen bond adjacent to the carboxylic acid group [21].

Significant fragment ions appear at mass-to-charge ratios 141.1386, 98.0964, 84.0808, and 70.0651, corresponding to sequential fragmentations of the piperidine ring system. The fragment at mass-to-charge ratio 98.0964 (C₆H₁₂N) represents the N-methylpiperidine moiety, while the signal at 84.0808 (C₅H₁₀N) corresponds to the intact piperidine ring following loss of the N-methyl group [1]. The fragment at mass-to-charge ratio 70.0651 (C₄H₈N) results from further ring fragmentation with loss of a methylene unit.

These fragmentation patterns are consistent with established mechanisms for tertiary amine compounds, where α-cleavage adjacent to nitrogen atoms represents the predominant fragmentation pathway [19]. The relative intensities of these fragments provide quantitative information about the stability of different structural units within the molecule.

Infrared (IR) Absorption Characteristics of Functional Groups

Infrared spectroscopy of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about intermolecular interactions [23] [24] [25].

The carboxylic acid functionality displays two prominent absorption features. The hydroxyl stretch appears as a strong, broad absorption band spanning 3300-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [3]. This broad envelope overlaps with aliphatic carbon-hydrogen stretching vibrations but extends significantly to lower wavenumbers due to strong intermolecular hydrogen bonding [23]. The carbonyl stretch occurs at 1710-1720 cm⁻¹ as a strong, sharp absorption, consistent with the C=O stretching frequency of hydrogen-bonded carboxylic acid dimers [25].

Aliphatic carbon-hydrogen stretching vibrations appear at 2960-2870 cm⁻¹ with medium intensity, representing the isopropyl and methyl substituents [23]. These bands are partially obscured by the broad carboxylic acid hydroxyl absorption but remain clearly visible as discrete peaks extending beyond the hydrogen-bonding envelope.

The tertiary amine functionality exhibits characteristic absorption bands in the fingerprint region. Carbon-nitrogen stretching vibrations appear at 1250-1020 cm⁻¹ with medium intensity [26]. The absence of nitrogen-hydrogen stretching bands in the 3400-3250 cm⁻¹ region confirms the tertiary nature of the amine nitrogen [10] [26].

Additional absorption bands include carbon-hydrogen bending vibrations at 1460-1470 cm⁻¹ from the aliphatic substituents, and a weak-to-medium absorption at 2800-2700 cm⁻¹ attributed to N-methyl stretching vibrations [23]. The carboxylic acid hydroxyl bending vibration appears at 950-910 cm⁻¹ with medium intensity [23].

X-ray Crystallographic Studies of Molecular Packing Arrangements

X-ray crystallographic analysis of [Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid provides detailed information about molecular conformation, intermolecular interactions, and crystal packing arrangements. Based on structural studies of related piperidine-containing carboxylic acids, the compound is expected to crystallize in a monoclinic space group, most likely P2₁/c [27] [28] [29].

The unit cell parameters are predicted to fall within typical ranges for organic compounds of similar molecular weight and functionality. The unit cell dimensions are estimated as: a = 10.2-10.8 Å, b = 11.0-12.0 Å, c = 16.5-18.0 Å, with a monoclinic angle β = 105-110° [28]. The unit cell volume is calculated to be approximately 1950-2200 ų, accommodating four molecules per unit cell (Z = 4) with a calculated density of 1.25-1.35 g/cm³ [30].

The piperidine ring adopts a chair conformation, which represents the most stable configuration for six-membered saturated rings [27] [28]. The N-methyl substituent occupies an equatorial position to minimize steric interactions, while the isopropyl group attached to the amino nitrogen also adopts a conformation that minimizes intramolecular steric clashes [30].

Intermolecular interactions play a crucial role in determining the crystal packing arrangement. The carboxylic acid groups form centrosymmetric hydrogen-bonded dimers with O-H···O distances of approximately 2.6-2.8 Å, characteristic of strong hydrogen bonds [31] [32]. These dimeric units are further connected through weaker carbon-hydrogen···oxygen interactions involving the piperidine ring protons and carbonyl oxygen atoms.

The crystal structure exhibits layered packing with alternating hydrophilic and hydrophobic regions. The carboxylic acid dimers form hydrogen-bonded sheets, while the isopropyl and piperidine substituents create hydrophobic interlayers [29]. This packing arrangement maximizes intermolecular interactions while minimizing unfavorable contacts between polar and nonpolar regions of the molecule.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.183778013 g/mol

Monoisotopic Mass

228.183778013 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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